molecular formula C18H15F4NO B214100 (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone

Cat. No. B214100
M. Wt: 337.3 g/mol
InChI Key: KDMOVEXDMQZEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating specific molecular targets involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone in lab experiments is its versatility. It can be easily modified to produce a range of derivatives with different properties. However, one of the limitations is its relatively low solubility, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research and development of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone. One potential direction is to further explore its potential as a therapeutic agent for the treatment of various diseases. Another direction is to investigate its potential as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes.

Synthesis Methods

The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone involves a multi-step process that includes the reaction of 3-(trifluoromethyl)benzaldehyde and 2-amino-4-fluoroacetophenone in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to obtain the final product.

Scientific Research Applications

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, it has been used as a building block for the synthesis of new materials with unique properties.

properties

Product Name

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone

Molecular Formula

C18H15F4NO

Molecular Weight

337.3 g/mol

IUPAC Name

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C18H15F4NO/c1-11-5-6-12-10-15(19)7-8-16(12)23(11)17(24)13-3-2-4-14(9-13)18(20,21)22/h2-4,7-11H,5-6H2,1H3

InChI Key

KDMOVEXDMQZEPS-UHFFFAOYSA-N

SMILES

CC1CCC2=C(N1C(=O)C3=CC(=CC=C3)C(F)(F)F)C=CC(=C2)F

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC(=CC=C3)C(F)(F)F)C=CC(=C2)F

Origin of Product

United States

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